Cas no 2171629-65-3 (3-cyclopropyl-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}propanoic acid)

3-cyclopropyl-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-cyclopropyl-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}propanoic acid
- 3-cyclopropyl-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]formamido}propanoic acid
- EN300-1480089
- 2171629-65-3
-
- インチ: 1S/C26H28N2O6/c29-24(27-22(25(30)31)11-15-9-10-15)21-12-33-14-23(21)28-26(32)34-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20-23H,9-14H2,(H,27,29)(H,28,32)(H,30,31)
- InChIKey: YAKHNUYUVLMMTC-UHFFFAOYSA-N
- ほほえんだ: O1CC(C(C1)C(NC(C(=O)O)CC1CC1)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 464.19473662g/mol
- どういたいしつりょう: 464.19473662g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 9
- 複雑さ: 748
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 114Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
3-cyclopropyl-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1480089-250mg |
3-cyclopropyl-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]formamido}propanoic acid |
2171629-65-3 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1480089-10000mg |
3-cyclopropyl-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]formamido}propanoic acid |
2171629-65-3 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1480089-2500mg |
3-cyclopropyl-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]formamido}propanoic acid |
2171629-65-3 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1480089-50mg |
3-cyclopropyl-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]formamido}propanoic acid |
2171629-65-3 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1480089-5000mg |
3-cyclopropyl-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]formamido}propanoic acid |
2171629-65-3 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1480089-1.0g |
3-cyclopropyl-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]formamido}propanoic acid |
2171629-65-3 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1480089-500mg |
3-cyclopropyl-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]formamido}propanoic acid |
2171629-65-3 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1480089-1000mg |
3-cyclopropyl-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]formamido}propanoic acid |
2171629-65-3 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1480089-100mg |
3-cyclopropyl-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]formamido}propanoic acid |
2171629-65-3 | 100mg |
$2963.0 | 2023-09-28 |
3-cyclopropyl-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}propanoic acid 関連文献
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
3-cyclopropyl-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}propanoic acidに関する追加情報
3-Cyclopropyl-2-{4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}propanoic Acid: A Comprehensive Overview
3-Cyclopropyl-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}propanoic acid, identified by the CAS number 2171629-65-3, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a formamido functionality. The combination of these structural elements makes it a valuable molecule in research and development, particularly in the fields of peptide synthesis and drug discovery.
The core structure of this compound features a propanoic acid backbone, which serves as the central framework for attaching other functional groups. The cyclopropyl group at the 3-position introduces steric hindrance and unique electronic properties, while the Fmoc group at the 4-position provides a robust protecting mechanism during peptide synthesis. This dual functionality makes the compound highly versatile in synthetic chemistry applications. Recent studies have highlighted its role in improving the efficiency of peptide coupling reactions, particularly in solid-phase synthesis.
The Fmoc group, derived from 9H-fluorene, is a well-known protecting group in organic synthesis. Its stability under basic conditions and ease of removal under acidic conditions make it ideal for use in peptide synthesis. The presence of this group in 3-cyclopropyl-2-{4-(Fmoc-amino)oxolan-3-ylformamido}propanoic acid ensures that the amine functionality remains protected during intermediate steps of synthesis, thereby preventing unwanted side reactions. This feature has been extensively utilized in the development of novel bioactive compounds.
Recent advancements in computational chemistry have enabled researchers to predict the bioavailability and pharmacokinetic properties of this compound with greater accuracy. Molecular modeling studies have revealed that the cyclopropyl group enhances the lipophilicity of the molecule, potentially improving its absorption across biological membranes. Additionally, the formamido functionality has been shown to play a critical role in hydrogen bonding interactions, which are essential for binding to target proteins.
In terms of applications, 3-cyclopropyl-2-{4-(Fmoc-amino)oxolan-3-ylformamido}propanoic acid has been employed as an intermediate in the synthesis of bioactive peptides and small molecules. Its ability to participate in both amide bond formation and esterification reactions makes it a valuable building block in medicinal chemistry. Recent research has also explored its potential as a chiral auxiliary in asymmetric synthesis, leveraging the stereochemical properties of the cyclopropyl group to induce enantioselectivity.
The oxolane (tetrahydrofuran) ring present in this compound contributes to its stability and solubility properties. Studies have demonstrated that the ring's oxygen atom facilitates intramolecular hydrogen bonding, which stabilizes certain conformations of the molecule. This structural feature has been exploited in designing drugs with improved pharmacokinetic profiles.
In conclusion, 3-cyclopropyl-2-{4-(Fmoc-amino)oxolan-3-ylformamido}propanoic acid (CAS No: 2171629653) is a multifunctional compound with significant potential in chemical synthesis and drug discovery. Its unique combination of functional groups and structural features makes it an invaluable tool for researchers seeking to develop novel bioactive molecules. As ongoing research continues to uncover new applications for this compound, its role in advancing chemical science is expected to grow further.
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